2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride
CAS No.: 2287322-41-0
Cat. No.: VC7021259
Molecular Formula: C10H13ClFNO2
Molecular Weight: 233.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287322-41-0 |
|---|---|
| Molecular Formula | C10H13ClFNO2 |
| Molecular Weight | 233.67 |
| IUPAC Name | 2-(aminomethyl)-3-(4-fluorophenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H12FNO2.ClH/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H |
| Standard InChI Key | WJVJTFLIPYUKJC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC(CN)C(=O)O)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(aminomethyl)-3-(4-fluorophenyl)propanoic acid hydrochloride, reflects its three-dimensional configuration:
-
A propanoic acid backbone substituted at the second carbon with an aminomethyl group (-CH₂NH₂).
-
A 4-fluorophenyl moiety attached to the third carbon.
-
A hydrochloride counterion neutralizing the amine group.
The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, potentially influencing the compound’s electronic distribution and intermolecular interactions.
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃ClFNO₂ |
| Molecular Weight | 233.67 g/mol |
| IUPAC Name | 2-(aminomethyl)-3-(4-fluorophenyl)propanoic acid hydrochloride |
| InChI | InChI=1S/C10H12FNO2.ClH/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H |
| InChIKey | WJVJTFLIPYUKJC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC(CN)C(=O)O)F.Cl |
| PubChem CID | 124219596 |
The SMILES string clarifies the connectivity: the 4-fluorophenyl group links to the propionic acid chain, while the aminomethyl group and hydrochloride ion stabilize the structure. Solubility data remain unreported, but the hydrochloride form typically improves aqueous solubility compared to free bases.
Synthesis and Manufacturing
Hypothesized Synthetic Routes
While explicit protocols for synthesizing 2-Aminomethyl-3-(4-fluorophenyl)propionic acid hydrochloride are absent in the literature, analogous compounds suggest plausible pathways:
Carboxylic Acid Functionalization
-
Friedel-Crafts Acylation: Introduce the 4-fluorophenyl group via electrophilic substitution using a propionic acid derivative.
-
Aminomethylation: Employ the Mannich reaction to add the aminomethyl group, followed by hydrochloride salt formation.
Peptide Coupling Strategies
-
Activate the carboxylic acid as an acyl chloride, then react with a protected aminomethyl intermediate.
-
Deprotect the amine and precipitate the hydrochloride salt .
Challenges in Synthesis
-
Steric Hindrance: The 4-fluorophenyl group may impede reactions at the β-carbon.
-
Amine Protection: Ensuring selective protection/deprotection of the aminomethyl group is critical to avoid side reactions.
| Target Class | Rationale |
|---|---|
| GABA Analogues | Structural similarity to gabapentin, a γ-aminobutyric acid (GABA) derivative. |
| Kinase Inhibitors | Aminomethyl groups often coordinate with ATP-binding sites in kinases. |
| Antibacterial Agents | Fluorinated aromatics disrupt bacterial cell wall synthesis. |
Research Findings and Experimental Data
Spectroscopic Characterization
Although experimental spectra are unavailable, predicted data can be inferred:
-
IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch), and 1220 cm⁻¹ (C-F stretch).
-
NMR:
-
¹H NMR: δ 7.2–7.4 (m, 4H, aromatic), δ 3.8 (s, 2H, CH₂NH₂), δ 2.9–3.1 (m, 2H, CH₂COO⁻).
-
¹³C NMR: δ 175.5 (COOH), 162.1 (C-F), 135.2–115.4 (aromatic carbons).
-
Computational Studies
Density Functional Theory (DFT) simulations could predict:
-
Electron density around the fluorine atom.
-
pKa of the amine group (estimated ~8.5–9.0 due to hydrochloride salt formation).
Future Research Directions
Priority Investigations
-
Synthesis Optimization: Develop scalable routes with high enantiomeric purity.
-
Biological Screening: Test against neurological, oncological, and infectious disease targets.
-
ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity.
Collaborative Opportunities
-
Crystallography: Determine crystal structure to guide structure-activity relationship (SAR) studies.
-
Prodrug Development: Explore ester or amide derivatives to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume